![molecular formula C12H19F2N3O B11731281 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731281.png)
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d'un cycle pyrazole substitué par un groupe difluoroéthyle et un groupe méthyle, ainsi qu'un cycle oxolane (tétrahydrofurane) lié par un pont méthylène. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de {[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du noyau pyrazole, suivie de l'introduction des groupes difluoroéthyle et méthyle. La dernière étape consiste à attacher le cycle oxolane.
Préparation du noyau pyrazole : Le noyau pyrazole peut être synthétisé par réaction de l'hydrazine avec un composé 1,3-dicarbonyle en milieu acide.
Introduction des substituants : Le groupe difluoroéthyle peut être introduit par une réaction de substitution nucléophile en utilisant un agent difluoroéthylant approprié. Le groupe méthyle peut être ajouté par alkylation en utilisant l'iodure de méthyle.
Attachement du cycle oxolane : Le cycle oxolane peut être attaché par une réaction de substitution nucléophile en utilisant l'oxolane-2-méthanol et une base appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
{[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe difluoroéthyle, en utilisant des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés aminés réduits.
Substitution : Formation de dérivés du pyrazole substitués.
Applications De Recherche Scientifique
{[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Il est étudié pour une utilisation dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux, en raison de ses propriétés structurales uniques.
Recherche biologique : Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison des récepteurs, fournissant des informations sur les voies biochimiques.
Applications industrielles : Il est étudié pour une utilisation dans la synthèse d'agrochimiques et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de {[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe difluoroéthyle améliore son affinité de liaison à ces cibles, tandis que le noyau pyrazole fournit stabilité et spécificité. Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, ce qui conduit à ses effets biologiques observés.
Mécanisme D'action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances its binding affinity to these targets, while the pyrazole core provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dipropionate de bétaméthasone : Un corticostéroïde aux propriétés anti-inflammatoires.
Malonate de diéthyle : Un ester diéthylique utilisé dans la synthèse de barbituriques et de vitamines.
Unicité
{[1-(2,2-difluoroéthyl)-5-méthyl-1H-pyrazol-4-yl]méthyl}[(oxolan-2-yl)méthyl]amine est unique en raison de sa combinaison d'un cycle pyrazole avec un groupe difluoroéthyle et un cycle oxolane. Cette combinaison structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H19F2N3O |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H19F2N3O/c1-9-10(6-16-17(9)8-12(13)14)5-15-7-11-3-2-4-18-11/h6,11-12,15H,2-5,7-8H2,1H3 |
Clé InChI |
VKKMNVPILQRDOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(F)F)CNCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
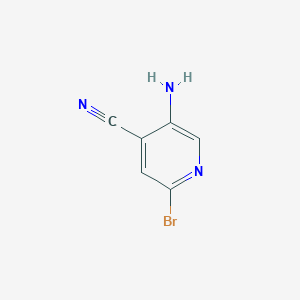
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
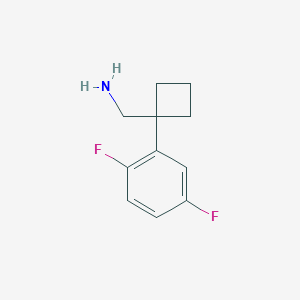
![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
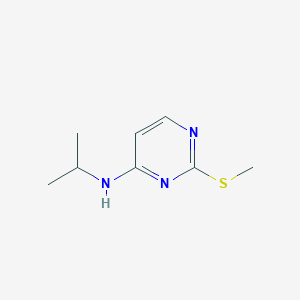
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
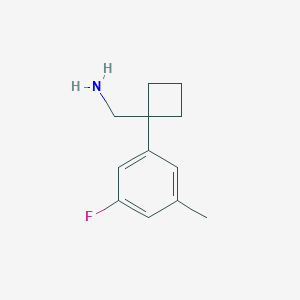
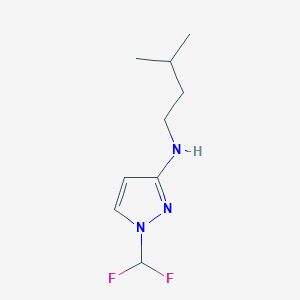
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
